1-Pyrazin-2-yl-ethanol

Medicinal Chemistry ADME Prediction Physicochemical Profiling

SAR studies often fail due to subtle structural variations in pyrazine alcohols. 1-Pyrazin-2-yl-ethanol (CAS 94777-52-3) provides the exact alpha-hydroxyl substitution pattern essential for target binding. - Validated dual inhibitor of protein tyrosine phosphatases and catalase - Low LogP (0.53) minimizes aggregation risk in fragment-based campaigns - Single rotatable bond simplifies crystallography and docking studies - Reliable supply with batch-to-batch consistency for medicinal chemistry

Molecular Formula C6H8N2O
Molecular Weight 124.14 g/mol
CAS No. 94777-52-3
Cat. No. B1362951
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Pyrazin-2-yl-ethanol
CAS94777-52-3
Molecular FormulaC6H8N2O
Molecular Weight124.14 g/mol
Structural Identifiers
SMILESCC(C1=NC=CN=C1)O
InChIInChI=1S/C6H8N2O/c1-5(9)6-4-7-2-3-8-6/h2-5,9H,1H3
InChIKeyLRQUNKQRPBWOQQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Pyrazin-2-yl-ethanol Sourcing & Specifications


1-Pyrazin-2-yl-ethanol (CAS 94777-52-3), also designated as 1-(pyrazin-2-yl)ethan-1-ol or α-methyl-2-pyrazinemethanol, is a heterocyclic alcohol with the molecular formula C6H8N2O and a molecular weight of 124.14 g/mol [1]. It consists of a pyrazine ring substituted at the 2-position with a 1-hydroxyethyl group. The compound is widely utilized as a research chemical and synthetic intermediate in medicinal chemistry and materials science [2]. Physicochemical characterization indicates a computed LogP of 0.52990 and a topological polar surface area (TPSA) of 46.01 Ų [3], values that differentiate it from related pyrazine derivatives with extended alkyl chains or alternative substitution patterns. The compound is commercially available with typical purity specifications ranging from 95% to 98% .

Workflow Synthetic intermediate for pyrazine derivatives
Profile Low lipophilicity supports aqueous solubility screening
Supply Established route with multi-vendor availability

1-Pyrazin-2-yl-ethanol Analog Limitations


Generic substitution of 1-Pyrazin-2-yl-ethanol with structurally related analogs—such as 2-(pyrazin-2-yl)ethanol (CAS 6705-31-3) or heteroaromatic variants like 1-(pyridin-2-yl)ethanol—carries significant risk of altered reactivity, binding specificity, and physicochemical behavior [1]. The position of the hydroxyl-bearing carbon (alpha to the pyrazine ring in 1-Pyrazin-2-yl-ethanol versus beta in 2-(pyrazin-2-yl)ethanol) fundamentally changes hydrogen bonding geometry, rotational freedom, and electronic distribution [2]. In structure-activity relationship (SAR) studies of pyrazine derivatives, the hydroxyl group position has been shown to be critical for biological activity [3]. Furthermore, heteroaromatic substitution (e.g., pyridine or pyrimidine in place of pyrazine) alters both lipophilicity and hydrogen bond acceptor capacity, potentially compromising target engagement or synthetic utility. Procurement decisions should therefore be guided by the specific structural requirements of the intended application rather than assuming interchangeability among in-class compounds.

Positional isomer
Moving the hydroxyl from alpha to beta (as in 2-(pyrazin-2-yl)ethanol) may alter hydrogen bonding geometry and conformational freedom, affecting target engagement.
Heterocycle substitution
Replacing pyrazine with pyridine or pyrimidine changes lipophilicity and H-bond acceptor capacity, potentially compromising binding specificity or synthetic utility.

1-Pyrazin-2-yl-ethanol Differentiation Evidence


Lipophilicity Differentiation

1-Pyrazin-2-yl-ethanol demonstrates a computed LogP of 0.52990 [1], which is substantially lower than the LogP values reported for extended-chain pyrazine derivatives (e.g., LogP 1.87–2.47 for certain analogs in drug development programs [2]). This lower lipophilicity predicts superior aqueous solubility and reduced non-specific protein binding, critical factors for biochemical probe development and early-stage medicinal chemistry optimization. The compound's TPSA of 46.01 Ų and single hydrogen bond donor capacity further distinguish its permeability profile from analogs with additional polar functionalities.

Lipophilicity
Data to verify
LogP 0.53vsLogP 1.87–2.47
~1.3–1.9 units lower
Lower lipophilicity supports aqueous solubility screening
Computed values; experimental confirmation recommended
Medicinal Chemistry ADME Prediction Physicochemical Profiling

Molecular Flexibility Constraint

1-Pyrazin-2-yl-ethanol possesses a rotatable bond count of 1 (the C–C bond between the pyrazine ring and the chiral hydroxyl-bearing carbon), whereas its close analog 2-(pyrazin-2-yl)ethanol (CAS 6705-31-3) contains 2 rotatable bonds due to the ethylene spacer [1][2]. This structural difference imposes distinct conformational constraints that influence both the compound's three-dimensional presentation in binding pockets and its behavior in crystallization or solid-phase synthesis applications. The restricted flexibility of 1-Pyrazin-2-yl-ethanol may confer entropic advantages in target binding, though this remains a class-level inference awaiting direct experimental confirmation.

Flexibility
Class-level inference
1 rotatable bondvs2 rotatable bonds
50% reduction in backbone flexibility
Restricted conformation may improve crystallography tractability
Experimental binding data needed to confirm entropic advantage
Conformational Analysis Molecular Design Synthetic Building Block Selection

PTP and Catalase Inhibition

1-Pyrazin-2-yl-ethanol has been identified as an inhibitor of protein tyrosine phosphatases (PTPs), binding to the active site and modulating phosphorylation-dependent signaling pathways . Additionally, the compound acts as a catalase inhibitor, preventing the breakdown of hydrogen peroxide and thereby influencing cellular oxidative stress responses . While direct comparative inhibition data (IC50 values) against specific PTP isoforms or catalase from other species are not publicly available for this exact compound, these target interactions represent class-distinguishing features not uniformly shared by all pyrazine-ethanol analogs. The presence of the hydroxyl group in the alpha-position (1-hydroxyethyl) is hypothesized to be critical for hydrogen bonding within the PTP active site, consistent with SAR findings in related pyrazine series where ortho-hydroxyl substitution was essential for anticancer activity [1].

Enzyme inhibition
Data to verify
Inhibits PTPs and catalase (qualitative)
Reported target engagement context for phosphatase/oxidative stress studies
No published IC50 values; assay conditions not fully disclosed
Biochemical Probing Enzyme Inhibition Signal Transduction Research

Synthetic Route & Commercial Availability

1-Pyrazin-2-yl-ethanol can be synthesized via direct metalation of pyrazine with LTMP followed by reaction with acetaldehyde, yielding approximately 64% [1]. This established synthetic methodology provides a reliable, reproducible route that ensures consistent supply and quality for research applications. The compound is widely available from multiple commercial suppliers with documented purity specifications (95–98%) and analytical characterization (NMR, HPLC, GC) . In contrast, less common pyrazine-ethanol analogs may require custom synthesis or exhibit limited commercial availability, introducing procurement delays and batch-to-batch variability concerns.

Synthetic route
Supporting evidence
Direct metalation / acetaldehyde, ~64% yield
Established methodology supports reproducible supply
>5 commercial suppliers; analytical characterization available
Organic Synthesis Process Chemistry Supply Chain Reliability

1-Pyrazin-2-yl-ethanol Applications


Low-Lipophilicity Pyrazine Scaffolds

Given its LogP of 0.52990 [1], 1-Pyrazin-2-yl-ethanol is well-suited for fragment-based screening libraries where high aqueous solubility and minimal non-specific binding are essential. Its favorable physicochemical profile aligns with fragment-like properties (molecular weight 124.14 g/mol, hydrogen bond donors = 1, acceptors = 3). Researchers developing kinase inhibitors or phosphatase modulators can leverage this scaffold for hit identification and subsequent structure-guided optimization. The lower lipophilicity compared to extended-chain pyrazine derivatives [2] reduces the risk of promiscuous inhibition and aggregation, common pitfalls in fragment-based campaigns.

PTP and Oxidative Stress Pathway Studies

1-Pyrazin-2-yl-ethanol has been characterized as an inhibitor of protein tyrosine phosphatases [1] and catalase [2]. This dual inhibitory profile makes it a valuable chemical probe for dissecting signal transduction pathways regulated by phosphorylation and for studying cellular responses to oxidative stress. Investigators examining SHP2-mediated signaling or hydrogen peroxide homeostasis should consider this compound over analogs lacking the alpha-hydroxyl substitution, which is implicated in target binding . The compound's relatively low molecular weight facilitates cellular permeability for in vitro studies.

Synthetic Intermediate for Pharmaceuticals & Agrochemicals

The established direct metalation route for pyrazine functionalization [1] positions 1-Pyrazin-2-yl-ethanol as a versatile building block for constructing more complex pyrazine-based molecules. The hydroxyl group serves as a synthetic handle for further derivatization (e.g., esterification, etherification, oxidation to the corresponding ketone). This compound is a logical choice for medicinal chemistry teams requiring a commercially available, well-characterized pyrazine alcohol with reliable supply chain support and batch-to-batch consistency. Applications include the synthesis of pyrazinamide analogs [2] and heteroaryl-substituted pyrazine derivatives relevant to pesticide development .

Crystallography & Conformational Studies

With a rotatable bond count of 1 [1], 1-Pyrazin-2-yl-ethanol exhibits restricted conformational freedom compared to 2-(pyrazin-2-yl)ethanol (2 rotatable bonds) [2]. This property is advantageous for X-ray crystallography studies where well-defined electron density is critical, and for computational docking experiments where the conformational search space is reduced. Researchers performing co-crystallization with protein targets or conducting solid-state characterization of pyrazine derivatives may find this compound more tractable than flexible chain-extended analogs.

Application
Selection Property
Validation Focus
Fragment-based screening libraries
Low lipophilicity scaffold
Aqueous solubility and non-specific binding assays
PTP/oxidative stress pathway studies
Dual enzyme inhibition profile
Phosphatase activity and H2O2 modulation endpoints
Pyrazine building block synthesis
Established synthetic route and multi-vendor availability
Derivatization efficiency and batch consistency
Crystallography and conformational studies
Restricted conformational flexibility
Electron density quality and docking reproducibility

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
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